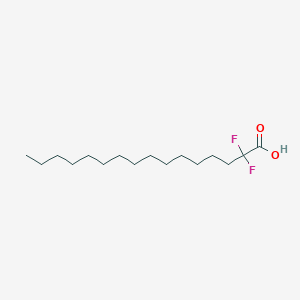
2,2-Difluoro-hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-hexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30F2O2. It is a derivative of hexadecanoic acid (palmitic acid) where two hydrogen atoms at the second carbon are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-hexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents are effective for converting carboxylic acids to their corresponding gem-difluorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-hexadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it a useful tool for studying lipid metabolism and interactions.
Medicine: Fluorinated fatty acids like 2,2-Difluoro-hexadecanoic acid may have potential as therapeutic agents or diagnostic tools.
Industry: It can be used in the development of specialized materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-hexadecanoic acid exerts its effects is not fully understood. it is known that fluorinated fatty acids can interact with various molecular targets and pathways. For example, they may inhibit enzymes involved in lipid metabolism or alter membrane properties due to their unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (Palmitic acid): The non-fluorinated parent compound.
2,2-Difluoroethyl acetate: Another fluorinated compound with similar properties.
Uniqueness
2,2-Difluoro-hexadecanoic acid is unique due to the presence of two fluorine atoms at the second carbon position. This modification imparts distinct chemical and physical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterpart .
Properties
Molecular Formula |
C16H30F2O2 |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
2,2-difluorohexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20) |
InChI Key |
HGVDJVRXKWKSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



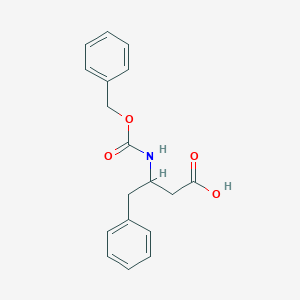
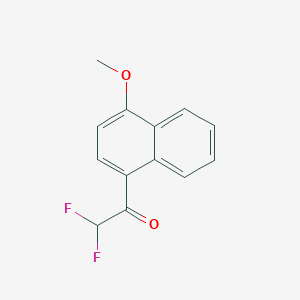
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
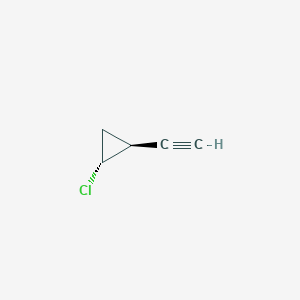
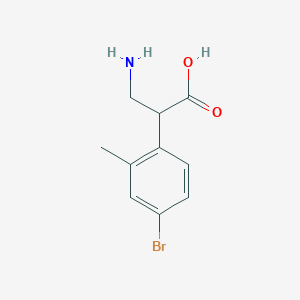
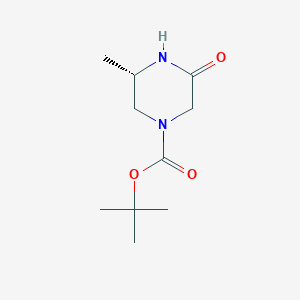
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)

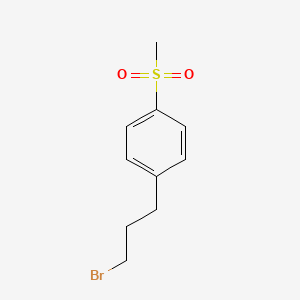

![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
